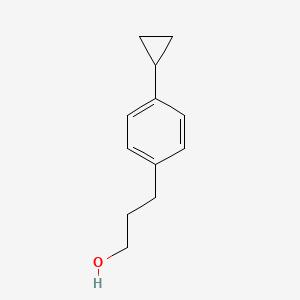

3-(4-Cyclopropylphenyl)propan-1-ol

Descripción

3-(4-Cyclopropylphenyl)propan-1-ol is a propanol derivative featuring a cyclopropyl-substituted phenyl ring at the third carbon of the alcohol chain. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural motif, which combines the steric and electronic effects of the cyclopropyl group with the hydrophilicity of the alcohol moiety.

Propiedades

Fórmula molecular |

C12H16O |

|---|---|

Peso molecular |

176.25 g/mol |

Nombre IUPAC |

3-(4-cyclopropylphenyl)propan-1-ol |

InChI |

InChI=1S/C12H16O/c13-9-1-2-10-3-5-11(6-4-10)12-7-8-12/h3-6,12-13H,1-2,7-9H2 |

Clave InChI |

JIZCWCYVUYGWOK-UHFFFAOYSA-N |

SMILES canónico |

C1CC1C2=CC=C(C=C2)CCCO |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyclopropylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of 3-(4-Cyclopropylphenyl)propanal using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction is typically carried out at room temperature and yields the desired alcohol product.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding aldehyde or ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Cyclopropylphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

Oxidation: 3-(4-Cyclopropylphenyl)propanal or 3-(4-Cyclopropylphenyl)propanoic acid.

Reduction: 3-(4-Cyclopropylphenyl)propane.

Substitution: 3-(4-Cyclopropylphenyl)propyl chloride.

Aplicaciones Científicas De Investigación

3-(4-Cyclopropylphenyl)propan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-(4-Cyclopropylphenyl)propan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclopropyl and phenyl groups may interact with hydrophobic regions of proteins and enzymes, affecting their activity and stability.

Comparación Con Compuestos Similares

Limitations of Available Evidence

The provided evidence focuses solely on the bromophenyl analog, limiting direct comparisons. Further studies on the cyclopropyl variant’s spectroscopic data (NMR, IR), solubility, and synthetic protocols are needed to fully assess its utility relative to other derivatives.

Actividad Biológica

3-(4-Cyclopropylphenyl)propan-1-ol is a compound of interest in pharmaceutical research due to its potential biological activities. Understanding its mechanisms, effects, and applications is crucial for further development in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 174.24 g/mol. The compound features a cyclopropyl group attached to a phenyl ring, which is further connected to a propanol chain. This unique structure contributes to its biological activity.

The biological activity of this compound can be attributed to its interactions with various biological targets. Preliminary studies suggest that it may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Animal models have shown that this compound may possess antidepressant-like effects, potentially through modulation of serotonergic pathways.

- Analgesic Properties : It has been observed to reduce pain responses in rodent models, indicating potential use in pain management.

- Anti-inflammatory Effects : Preliminary data suggest that the compound may inhibit pro-inflammatory cytokines, positioning it as a candidate for treating inflammatory conditions.

Case Studies

Several studies have explored the biological activity of this compound:

-

Study on Antidepressant Effects :

- Objective : To evaluate the antidepressant-like effects in a forced swim test.

- Results : The compound significantly reduced immobility time compared to controls, suggesting potential efficacy in treating depression.

-

Analgesic Activity Assessment :

- Objective : To assess pain relief in a hot plate test.

- Results : Mice treated with the compound showed increased latency to pain response, indicating analgesic properties.

-

Inflammation Model Study :

- Objective : To investigate anti-inflammatory effects using carrageenan-induced paw edema.

- Results : The compound reduced paw swelling significantly compared to the control group, highlighting its anti-inflammatory potential.

Data Tables

| Study Type | Objective | Key Findings |

|---|---|---|

| Antidepressant Study | Evaluate antidepressant-like effects | Reduced immobility time in forced swim test |

| Analgesic Activity | Assess pain relief | Increased latency to pain response in hot plate |

| Inflammation Model | Investigate anti-inflammatory effects | Significant reduction in paw swelling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.